molecular formula C25H32N2O2 B11183665 2-(morpholin-4-yl)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone

2-(morpholin-4-yl)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone

Cat. No.: B11183665
M. Wt: 392.5 g/mol
InChI Key: WMOIOHFBUXNJFL-UHFFFAOYSA-N
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Description

2-(morpholin-4-yl)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-yl)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone typically involves multi-step organic reactions. The starting materials often include a quinoline derivative and a morpholine derivative. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(morpholin-4-yl)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxide derivatives, while reduction may yield dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(morpholin-4-yl)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(morpholin-4-yl)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone include other quinoline derivatives with morpholine or other substituents. Examples include:

  • 2-(morpholin-4-yl)-1-phenylquinoline
  • 2-(piperidin-4-yl)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties compared to other similar compounds.

Biological Activity

The compound 2-(morpholin-4-yl)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone , identified by the compound ID Y020-0064, is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activities, including its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C25H32N2O2
  • Molecular Weight : 392.54 g/mol
  • LogP : 3.8832 (indicating moderate lipophilicity)
  • Polar Surface Area : 25.4378 Ų

The compound features a morpholine ring and a dihydroquinoline moiety, which are associated with various biological activities.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests several potential pharmacological effects:

  • Anticonvulsant Activity : Similar compounds in the morpholine class have shown promising anticonvulsant properties in animal models. For instance, derivatives of morpholino compounds have been evaluated for their efficacy against maximal electroshock seizures (MES) and neuropathic pain models, suggesting that modifications to the morpholine structure can enhance anticonvulsant activity .
  • PI3 Kinase Inhibition : Compounds structurally related to this molecule have demonstrated inhibitory effects on PI3 kinase p110alpha, a target implicated in cancer progression. For example, certain morpholino derivatives exhibited IC50 values as low as 0.58 µM against melanoma cells .
  • CNS Activity : The presence of both morpholine and quinoline structures may contribute to central nervous system (CNS) activities, including stimulation and depression effects observed in related compounds .

Study 1: Anticonvulsant Properties

A study evaluated the anticonvulsant properties of N'-benzyl 2-amino acetamides, which share structural similarities with our compound. The results indicated that these derivatives exhibited significant efficacy in reducing seizure activity, with ED50 values lower than traditional anticonvulsants like phenobarbital .

Study 2: PI3K Inhibition

In another investigation focusing on PI3 kinase inhibitors, a series of morpholino derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. The most potent compound showed an IC50 value of 0.58 µM against A375 melanoma cells, indicating that modifications to the morpholino structure can lead to enhanced anti-cancer activities .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituents on the morpholine ring significantly influence the pharmacological profile.
  • Electron-withdrawing groups tend to enhance anticonvulsant activity, while electron-donating groups may diminish it.

Properties

Molecular Formula

C25H32N2O2

Molecular Weight

392.5 g/mol

IUPAC Name

2-morpholin-4-yl-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3H-quinolin-1-yl]ethanone

InChI

InChI=1S/C25H32N2O2/c1-19-9-11-20(12-10-19)25(4)18-24(2,3)27(22-8-6-5-7-21(22)25)23(28)17-26-13-15-29-16-14-26/h5-12H,13-18H2,1-4H3

InChI Key

WMOIOHFBUXNJFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CC(N(C3=CC=CC=C32)C(=O)CN4CCOCC4)(C)C)C

Origin of Product

United States

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